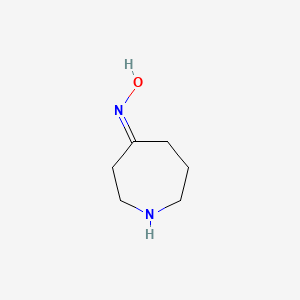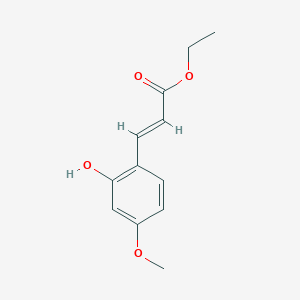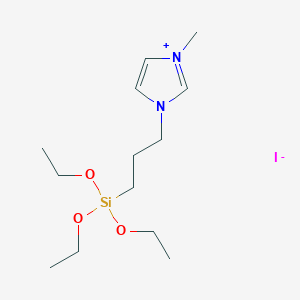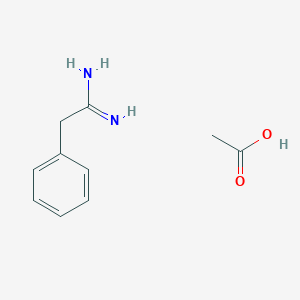
Quinoline-3-carboxamidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline-3-carboxamidine dihydrochloride, also known as QCD, is a synthetic compound that has been studied for its potential use in various scientific applications. QCD is a white, crystalline solid with a melting point of about 270°C. It is soluble in water and has a molecular weight of 206.2 g/mol. QCD is a member of the quinoline family of compounds and is made up of a quinoline ring, a carboxamidine group, and two hydrogen chloride molecules. QCD has been studied for its potential applications in biochemistry, physiology, and laboratory experiments.
科学的研究の応用
Quinoline-3-carboxamidine dihydrochloride has been studied for its potential use in various scientific applications. It has been studied for its potential as an antioxidant, an inhibitor of protein kinases, and an inhibitor of the enzyme acetylcholinesterase. In addition, Quinoline-3-carboxamidine dihydrochloride has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
作用機序
The exact mechanism of action of Quinoline-3-carboxamidine dihydrochloride is not yet fully understood. However, it is believed that it works by inhibiting protein kinases, which are enzymes that play a role in cell signaling and regulation. In addition, Quinoline-3-carboxamidine dihydrochloride has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
Quinoline-3-carboxamidine dihydrochloride has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit protein kinases, which are enzymes that play a role in cell signaling and regulation. In addition, Quinoline-3-carboxamidine dihydrochloride has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. Quinoline-3-carboxamidine dihydrochloride has also been studied for its potential antioxidant properties, as it has been shown to scavenge free radicals and reduce oxidative stress.
実験室実験の利点と制限
Quinoline-3-carboxamidine dihydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize in a laboratory setting. Additionally, Quinoline-3-carboxamidine dihydrochloride has been shown to inhibit protein kinases and acetylcholinesterase, which makes it useful for studying the effects of these enzymes on biochemical and physiological processes. However, Quinoline-3-carboxamidine dihydrochloride is not very stable in solution and can degrade quickly, which limits its use in long-term experiments.
将来の方向性
There are several potential future directions for research on Quinoline-3-carboxamidine dihydrochloride. One possible direction is to further explore its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, further research could be done to determine the exact mechanism of action of Quinoline-3-carboxamidine dihydrochloride and to explore its potential uses in other areas of biochemistry, physiology, and medicine. Finally, research could be done to develop methods for stabilizing Quinoline-3-carboxamidine dihydrochloride in solution and to improve its solubility, which would make it more useful in long-term experiments.
合成法
Quinoline-3-carboxamidine dihydrochloride can be synthesized in a laboratory setting using a three-step process. The first step involves the reaction of quinoline with ethylenediamine to produce the quinoline-3-carboxamidine intermediate. The second step involves the reaction of this intermediate with hydrochloric acid to produce Quinoline-3-carboxamidine dihydrochloride. Finally, the reaction of Quinoline-3-carboxamidine dihydrochloride with an acid catalyst produces the final product.
特性
IUPAC Name |
quinoline-3-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8;;/h1-6H,(H3,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHJWNBTNHKAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-3-carboxamidine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)



![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)
![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)





